molecular formula C16H23ClN2O B7985206 1-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone

1-[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone

Cat. No.: B7985206
M. Wt: 294.82 g/mol
InChI Key: GHZGONXOYJVENH-OAHLLOKOSA-N
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Description

1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a benzyl-ethyl-amino group and a chloro-ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups, often using benzyl chloride and ethyl bromide in the presence of a base.

    Attachment of the Chloro-Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like ammonia or primary amines can be used in substitution reactions, often in the presence of a base.

Major Products:

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Substituted derivatives, such as amides or thioethers, can be formed.

Scientific Research Applications

1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets. The chloro-ethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.

Comparison with Similar Compounds

    1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-bromo-ethanone: Similar structure but with a bromo group instead of a chloro group.

    1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-fluoro-ethanone: Similar structure but with a fluoro group instead of a chloro group.

Uniqueness: 1-[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of the chloro group makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

1-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O/c1-2-18(12-14-7-4-3-5-8-14)15-9-6-10-19(13-15)16(20)11-17/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZGONXOYJVENH-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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